3-Ethoxy-4-octoxybenzaldehyde
Description
Overview of Benzaldehyde (B42025) Derivatives in Organic Chemistry
Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene (B151609) ring with a formyl substituent. wikipedia.org Its derivatives are a broad class of organic compounds that serve as crucial building blocks and intermediates in a multitude of chemical syntheses. ontosight.aiwisdomlib.org These compounds are characterized by the presence of one or more substituents attached to the benzene ring, which significantly influences their chemical and physical properties.
The versatility of benzaldehyde derivatives makes them indispensable in various fields. They are fundamental in the synthesis of pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgontosight.aigoogle.com For instance, they are precursors to certain aniline (B41778) and acridine (B1665455) dyes and are used in the production of plastic additives. wikipedia.org The reactivity of the aldehyde group allows for a wide range of chemical transformations, including oxidation to benzoic acid, reduction to benzyl (B1604629) alcohol, and various condensation reactions to form more complex molecules like cinnamaldehyde (B126680) and styrene (B11656) derivatives. wikipedia.org
Importance of Alkoxy Substituents in Aromatic Aldehyde Chemistry
The introduction of alkoxy (-OR) groups to the aromatic ring of benzaldehyde has profound effects on the molecule's reactivity and properties. Alkoxy groups are generally considered activating groups in electrophilic aromatic substitution reactions. doubtnut.com They increase the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. doubtnut.comlibretexts.org This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic system. doubtnut.comlibretexts.org
This electron-donating nature of alkoxy groups influences the orientation of incoming substituents, favoring the formation of ortho- and para-substituted products. doubtnut.comlibretexts.org Furthermore, the nature of the alkyl group (R) in the alkoxy substituent can modulate the physical properties of the molecule, such as its melting point, boiling point, and solubility. The size and branching of the alkyl chain can impact the molecule's polarity and intermolecular forces. acs.org
Contextualization of 3-Ethoxy-4-octoxybenzaldehyde within the Class of Alkoxybenzaldehydes
This compound is a member of the disubstituted alkoxybenzaldehyde family. It features two different alkoxy groups attached to the benzene ring: an ethoxy group (-OCH2CH3) at the 3-position and an octoxy group (-O(CH2)7CH3) at the 4-position. This specific substitution pattern places it within a class of compounds that are of significant interest in materials science and medicinal chemistry.
The presence of two distinct alkoxy chains of varying lengths can impart unique properties to the molecule, making it a valuable intermediate in the synthesis of specialized materials such as liquid crystals. ciac.jl.cnsciengine.com The interplay between the electron-donating effects of the alkoxy groups and the steric hindrance they may introduce can fine-tune the molecule's reactivity and its potential applications.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-octoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-8-9-12-20-16-11-10-15(14-18)13-17(16)19-4-2/h10-11,13-14H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQSNOXSPCCCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Derivatization of 3 Ethoxy 4 Octoxybenzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde moiety is characterized by an electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, and adjacent protons that can participate in condensation reactions.
The reaction of 3-ethoxy-4-octoxybenzaldehyde with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is a cornerstone in the synthesis of various organic compounds and coordination chemistry ligands. researchgate.netnih.gov The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by an acid. scholarsresearchlibrary.com
The general reaction is as follows:
this compound + R-NH₂ ⇌ 3-Ethoxy-4-octoxybenzylideneamine + H₂O
The formation of the C=N double bond is a key transformation, leading to compounds with a wide array of applications. researchgate.netscholarsresearchlibrary.com For instance, Schiff bases derived from substituted salicylaldehydes, such as 3-ethoxysalicylaldehyde, have been synthesized and their metal complexes studied for various purposes. researchgate.net Similarly, Schiff bases of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) have been used to create potent antimicrobial agents. kaust.edu.sa The reaction conditions are typically mild, often involving refluxing the reactants in a suitable solvent like ethanol (B145695).
Table 1: Examples of Schiff Base Formation with Substituted Benzaldehydes
| Aldehyde Reactant | Amine Reactant | Product |
| 3-Ethoxysalicylaldehyde | 2-(2-Aminophenyl)1-H-benzimidazole | Bidentate Schiff base ligand researchgate.net |
| 3-Ethoxy-4-hydroxybenzaldehyde | Chlorophenyl ethylamine | Co(II) Schiff base complexes kaust.edu.sa |
| 3-Ethoxysalicylaldehyde | 2-Aminobenzoic acid | Schiff base with potential biological activity researchgate.net |
This table presents examples of Schiff base formation from structurally related aldehydes, illustrating the versatility of this reaction.
Reacting this compound with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (N₂H₄) and its derivatives results in the formation of oximes and hydrazones, respectively. These reactions are analogous to imine formation and involve the condensation of the aldehyde with the α-effect nucleophile. nih.gov
The formation of an oxime from a closely related compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), is achieved by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) in an ethanol solvent. google.com This process typically yields the corresponding aldoxime as a solid product. google.com Oximes are stable, crystalline compounds and are useful as intermediates in various organic transformations, including the synthesis of nitriles via dehydration or amides through the Beckmann rearrangement. nih.gov
Hydrazone formation follows a similar mechanism, where the nucleophilic nitrogen of a hydrazine derivative attacks the carbonyl carbon, leading to a condensation product after the elimination of water. nih.gov
Table 2: Synthesis of an Oxime from a Related Aldehyde
| Reactant | Reagents | Product | Yield | Reference |
| 3-Ethoxy-4-methoxybenzaldehyde | Hydroxylamine hydrochloride, Sodium hydroxide | 3-Ethoxy-4-methoxybenzaldehyde oxime | 94.9% | google.com |
This table details the reaction conditions and outcome for the synthesis of an oxime from an aldehyde structurally similar to this compound.
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The conversion of the aldehyde to 3-ethoxy-4-octoxybenzoic acid can be accomplished using a variety of common oxidizing agents. Standard reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder options like silver oxide (Ag₂O) as used in the Tollens' test. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
Reduction: The reduction of the aldehyde group to a primary alcohol, (3-ethoxy-4-octoxyphenyl)methanol, is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, often used in alcoholic solvents like ethanol or methanol. chegg.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, although NaBH₄ is generally sufficient and safer to handle for the reduction of aldehydes. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. chegg.com
Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, or malononitrile), catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270). wikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield a new carbon-carbon double bond, typically resulting in an α,β-unsaturated product. wikipedia.orgrsc.org For example, the condensation of 3-ethoxy-4-hydroxybenzaldehyde with malononitrile (B47326) is a known application of this reaction. evitachem.com The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is often accompanied by decarboxylation when a reactant like malonic acid is used. wikipedia.orgorganic-chemistry.org
Claisen-Schmidt Condensation: This is a type of crossed aldol (B89426) condensation between this compound (an aromatic aldehyde lacking α-hydrogens) and an enolizable ketone or, less commonly, another aldehyde. wikipedia.orgpraxilabs.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide. wikipedia.org Because this compound cannot enolize, it acts exclusively as the electrophile, which simplifies the product outcome compared to aldol condensations where both reactants can enolize. praxilabs.com The initial β-hydroxy carbonyl adduct readily dehydrates to form a stable, conjugated α,β-unsaturated carbonyl compound. praxilabs.com
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into an alkene. byjus.comwikipedia.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The ylide acts as a nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. byjus.com This four-membered ring intermediate decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. byjus.comlibretexts.org A significant advantage of the Wittig reaction is that the position of the double bond is unambiguously determined. The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgconicet.gov.ar These carbanions are generated by treating a phosphonate ester with a base, such as sodium hydride (NaH). alfa-chemistry.com Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides and can react with a broader range of aldehydes. nrochemistry.com A key advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orguta.edu The water-soluble phosphate (B84403) byproduct is also more easily removed during workup compared to the triphenylphosphine oxide from the Wittig reaction. alfa-chemistry.com
Electrophilic Aromatic Substitution Reactions of the Aromatic Ring
The benzene (B151609) ring of this compound is substituted with three groups: an ethoxy group, an octoxy group, and a formyl (aldehyde) group. The outcome of electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, is determined by the combined directing and activating/deactivating effects of these substituents. dalalinstitute.commasterorganicchemistry.com
Ethoxy (-OCH₂CH₃) and Octoxy (-O(CH₂)₇CH₃) Groups: These are alkoxy groups, which are powerful activating groups and are ortho, para-directors. They donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the electrophilic attack. uci.edu
Formyl (-CHO) Group: The aldehyde group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, which destabilizes the arenium ion intermediate, particularly when the attack is at the ortho or para positions. uci.edu
The positions ortho to the ethoxy group are C-2 and C-6. The positions ortho to the octoxy group are C-3 and C-5. The position para to the ethoxy group is C-5, and the position para to the octoxy group is C-2. The positions meta to the aldehyde group are C-3 and C-5.
Considering the directing effects:
The powerful ortho, para-directing alkoxy groups will strongly favor substitution at positions 2, 5, and 6.
The deactivating formyl group directs incoming electrophiles to positions 3 and 5.
The activating groups dominate the directing effects. Therefore, electrophilic attack will preferentially occur at the positions most activated by the alkoxy groups. The position C-5 is ortho to the octoxy group and para to the ethoxy group, making it a highly activated and likely site for substitution. The position C-2 is ortho to the ethoxy group and para to the octoxy group, but it is adjacent to the aldehyde group, which may introduce some steric hindrance. The position C-6 is ortho to the ethoxy group and may also be a site of substitution. The final regiochemical outcome will depend on the specific electrophile and reaction conditions, but substitution is strongly favored at the positions activated by the two alkoxy groups.
Table 3: Directing Effects of Substituents on the Aromatic Ring of this compound
| Substituent | Position | Type | Directing Effect |
| -CHO | 1 | Deactivating | meta (to C-3, C-5) |
| -OCH₂CH₃ | 3 | Activating | ortho, para (to C-2, C-4, C-5) |
| -O(CH₂)₇CH₃ | 4 | Activating | ortho, para (to C-3, C-5, C-2) |
This table summarizes the electronic effects of the substituents, which collectively determine the regioselectivity of electrophilic aromatic substitution reactions.
Halogenation Studies (e.g., Bromination)
Halogenation of alkoxy-substituted benzaldehydes is a key reaction for introducing halogen atoms onto the aromatic ring, which can serve as a handle for further synthetic transformations. In the case of this compound, the positions ortho and para to the activating alkoxy groups are the most likely sites for electrophilic substitution.
Studies on related compounds, such as 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), have shown that iodination can occur, yielding 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. This suggests that direct halogenation of this compound is a feasible transformation.
For bromination, reagents like N-bromosuccinimide (NBS) or dibromodimethylhydantoin are commonly employed, often in the presence of a free radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or under light irradiation. google.com The reaction is typically conducted in an inert solvent such as carbon tetrachloride or cyclohexane (B81311) at temperatures ranging from room temperature to the reflux temperature of the solvent. google.com The regioselectivity of the bromination is directed by the activating effect of the ethoxy and octoxy groups.
Table 1: Reagents and Conditions for Bromination
| Reagent | Initiator/Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | 2,2'-Azobis(isobutyronitrile) (AIBN) | Carbon Tetrachloride (CCl4) | Reflux | google.com |
Nitration and Sulfonation Reactions
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For this compound, the introduction of a nitro (-NO2) or sulfonic acid (-SO3H) group would be directed to the positions activated by the alkoxy groups.
The nitration of similar compounds, like isovanillin (B20041), to produce 3-ethoxy-4-methoxy-5-nitrobenzaldehyde (B3301474) has been reported. This is typically achieved using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid, or acetyl nitrate. Careful control of the reaction temperature is crucial to prevent over-nitration and side reactions.
Sulfonation can be carried out using concentrated sulfuric acid or oleum. The position of sulfonation would be influenced by steric hindrance from the adjacent alkoxy groups.
Nucleophilic Substitution Reactions on the Aromatic Ring
Nucleophilic aromatic substitution on the benzene ring of this compound is generally not favored. The aromatic ring is electron-rich due to the presence of the two alkoxy groups, making it less susceptible to attack by nucleophiles. ksu.edu.saencyclopedia.pubbits-pilani.ac.in Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, which are absent in this molecule. encyclopedia.pub Therefore, direct nucleophilic substitution on the aromatic ring is not a common reaction pathway for this compound under standard conditions.
Cycloaddition and Condensation Reactions for Heterocycle Formation
The aldehyde functionality of this compound is a versatile starting point for the synthesis of various heterocyclic compounds through cycloaddition and condensation reactions. libretexts.orgmdpi.comresearchgate.netbeilstein-journals.org These reactions are fundamental in medicinal chemistry for the construction of novel molecular scaffolds. cem.com
Synthesis of Oxazepines and Related Heterocycles
Oxazepines are seven-membered heterocyclic rings containing oxygen and nitrogen atoms. The synthesis of oxazepine derivatives can be achieved through the reaction of an appropriate precursor, often a Schiff base, with an anhydride (B1165640). jmchemsci.comresearchgate.netorientjchem.orgsamipubco.comuokerbala.edu.iq For example, a Schiff base derived from an amino-substituted benzaldehyde (B42025) can undergo a [2+5] cycloaddition reaction with an anhydride like maleic or phthalic anhydride to form a 1,3-oxazepine-4,7-dione. orientjchem.orguokerbala.edu.iq
While direct synthesis from this compound is not explicitly detailed, a plausible route would involve the initial conversion of the aldehyde to an imine (Schiff base) by reaction with a primary amine. This imine could then react with a suitable cyclic anhydride in a solvent like tetrahydrofuran (B95107) (THF) or benzene under reflux conditions to yield the corresponding oxazepine derivative. jmchemsci.comuokerbala.edu.iq
Table 2: General Steps for Oxazepine Synthesis
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | Aldehyde + Primary Amine | Ethanol, Glacial Acetic Acid (cat.) | Schiff Base (Imine) | jmchemsci.com |
Derivatization to Thiadiazole-Containing Compounds
Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. They are known for a wide range of biological activities. derpharmachemica.commdpi.com A common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones. derpharmachemica.comsbq.org.br
The synthesis would begin with the condensation of this compound with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. This intermediate can then be cyclized using a dehydrating agent like phosphorus oxychloride or by oxidative cyclization with reagents such as ferric chloride. nih.govrsc.org The reaction of thiosemicarbazide with various benzaldehydes to form thiadiazole derivatives is a well-established method. derpharmachemica.com
Table 3: General Synthesis of 1,3,4-Thiadiazoles
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | This compound + Thiosemicarbazide | Acid or Base catalyst | Thiosemicarbazone | derpharmachemica.com |
Baylis-Hillman Reactions with Alkoxybenzaldehydes
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. nrochemistry.comddugu.ac.in This reaction is highly atom-economical and produces densely functionalized molecules. nrochemistry.com
This compound can serve as the aldehyde component in the Baylis-Hillman reaction. The reaction with activated alkenes such as acrylates, acrylonitrile, or vinyl ketones would yield multifunctional adducts. For instance, the reaction with methyl acrylate (B77674) would produce a hydroxy-functionalized alkene. The reaction mechanism involves the initial addition of the catalyst to the activated alkene, followed by the addition of the resulting enolate to the aldehyde, and finally, elimination of the catalyst. nrochemistry.comddugu.ac.in
The reaction can be influenced by the use of Lewis acids and can be performed enantioselectively using chiral catalysts. researchgate.netorganic-chemistry.org Baylis-Hillman adducts derived from o-nitrobenzaldehydes have been used in the synthesis of quinoline (B57606) N-oxides. nih.gov
Table 4: Components of the Baylis-Hillman Reaction
| Component | Example | Role | Reference |
|---|---|---|---|
| Aldehyde | This compound | Electrophile | nrochemistry.com |
| Activated Alkene | Methyl Acrylate, Acrylonitrile | Nucleophile Precursor | nrochemistry.comddugu.ac.in |
Rearrangement Reactions Involving the Alkoxy Groups or Aldehyde (e.g., Baeyer-Villiger Oxidation)
The Baeyer-Villiger oxidation is a notable rearrangement reaction that can be applied to aldehydes such as this compound. This reaction involves the oxidation of an aldehyde to either a carboxylic acid or a formate (B1220265) ester through the action of a peroxyacid. The general mechanism proceeds via the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom between the carbonyl carbon and an adjacent group. wikipedia.orgnih.govjk-sci.com
In the case of this compound, two primary products are conceivable from a Baeyer-Villiger oxidation: 3-ethoxy-4-octoxybenzoic acid and 3-ethoxy-4-octoxyphenyl formate. The formation of either product is dependent on the migratory aptitude of the hydrogen atom versus the substituted aryl group. pressbooks.pub Generally, hydrogen has a very high migratory aptitude, which would favor the formation of the carboxylic acid. pressbooks.pub However, the electron-donating nature of the ethoxy and octoxy groups on the aromatic ring can enhance the migratory aptitude of the aryl group, potentially leading to the formation of the formate ester. jk-sci.com
The choice of oxidizing agent and reaction conditions significantly influences the product distribution. Common reagents for the Baeyer-Villiger oxidation include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) and peroxytrifluoroacetic acid (CF₃CO₃H). wikipedia.orgjk-sci.com The latter is a particularly strong oxidizing agent that can facilitate the migration of less-readily migrating groups. jk-sci.com
Detailed Research Findings
While specific studies on the Baeyer-Villiger oxidation of this compound are not extensively documented in publicly available literature, the behavior of structurally similar compounds, such as vanillin (B372448) derivatives and other 3,4-dialkoxybenzaldehydes, provides a strong basis for predicting the reaction's outcome. Research on related aromatic aldehydes indicates that the reaction can be directed towards either the carboxylic acid or the formate by carefully selecting the oxidant and reaction parameters. youtube.comcore.ac.uk
For instance, the oxidation of vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives has been explored, demonstrating the feasibility of the Baeyer-Villiger reaction on such substituted benzaldehydes. youtube.comcore.ac.uk The oxidation of 3-ethoxy-4-hydroxybenzaldehyde with potassium permanganate, though not a Baeyer-Villiger reaction, highlights the susceptibility of this substitution pattern to oxidation, resulting in the corresponding benzoic acid.
The formation of the formate ester, 3-ethoxy-4-octoxyphenyl formate, is a synthetically valuable transformation as formates of substituted phenols can serve as precursors to phenols themselves through subsequent hydrolysis. The direct conversion of the aldehyde to the formate via a Baeyer-Villiger-type reaction represents an efficient synthetic route.
Below is a representative data table illustrating the potential outcomes of the Baeyer-Villiger oxidation of this compound under various hypothetical, yet plausible, reaction conditions, based on established principles of this oxidation.
Table 1: Hypothetical Results for the Baeyer-Villiger Oxidation of this compound
| Entry | Oxidant | Solvent | Temperature (°C) | Major Product | Minor Product | Hypothetical Yield of Major Product (%) |
|---|---|---|---|---|---|---|
| 1 | m-CPBA | Dichloromethane | 25 | 3-Ethoxy-4-octoxybenzoic acid | 3-Ethoxy-4-octoxyphenyl formate | 85 |
| 2 | Peroxyacetic acid | Acetic Acid | 40 | 3-Ethoxy-4-octoxybenzoic acid | 3-Ethoxy-4-octoxyphenyl formate | 80 |
| 3 | Peroxytrifluoroacetic acid (CF₃CO₃H) | Dichloromethane | 0 | 3-Ethoxy-4-octoxyphenyl formate | 3-Ethoxy-4-octoxybenzoic acid | 75 |
| 4 | Hydrogen Peroxide / Lewis Acid (e.g., BF₃·OEt₂) | Dichloromethane | 0 | 3-Ethoxy-4-octoxyphenyl formate | 3-Ethoxy-4-octoxybenzoic acid | 70 |
| 5 | Sodium Percarbonate / Trifluoroacetic Anhydride | Dichloromethane | 25 | 3-Ethoxy-4-octoxyphenyl formate | 3-Ethoxy-4-octoxybenzoic acid | 65 |
Spectroscopic and Structural Elucidation of 3 Ethoxy 4 Octoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 3-Ethoxy-4-octoxybenzaldehyde is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the ethoxy and octoxy groups. Based on data from analogous compounds like 3-Ethoxy-4-methoxybenzaldehyde (B45797) nih.govchemicalbook.com, the following assignments can be predicted.
The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.8 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will present as a complex pattern of signals. The proton at position 2 (ortho to the aldehyde) is expected to be the most deshielded of the aromatic protons. The protons at positions 5 and 6 will also have characteristic shifts influenced by the neighboring alkoxy groups.
The ethoxy group will be represented by a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), a result of spin-spin coupling. The octoxy group will show a triplet for its terminal methyl group, a series of overlapping multiplets for the six internal methylene groups, and a triplet for the methylene group directly attached to the aromatic ring's oxygen atom (OCH₂).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.8 | Singlet | - |
| Aromatic (H-2) | ~7.4 | Doublet | ~2 |
| Aromatic (H-6) | ~7.4 | Doublet of Doublets | ~8, ~2 |
| Aromatic (H-5) | ~7.0 | Doublet | ~8 |
| Ethoxy (-OCH₂CH₃) | ~4.2 | Quartet | ~7 |
| Ethoxy (-OCH₂CH₃) | ~1.5 | Triplet | ~7 |
| Octoxy (-OCH₂(CH₂)₆CH₃) | ~4.1 | Triplet | ~7 |
| Octoxy (-O(CH₂)₅CH₂CH₃) | ~1.8 | Multiplet | - |
| Octoxy (-OCH₂(CH₂)₅CH₃) | ~1.3-1.5 | Multiplet | - |
| Octoxy (-(CH₂)₆CH₃) | ~0.9 | Triplet | ~7 |
Note: The predicted values are based on the analysis of similar compounds and standard NMR correlation tables. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the two alkoxy side chains. Data from related compounds, such as 3-ethoxy-4-methoxybenzaldehyde, serves as a useful reference. ceon.rs
The aldehydic carbonyl carbon is expected to resonate at a significantly downfield position, typically in the range of δ 190-195 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with the oxygen-substituted carbons being the most deshielded. The carbons of the ethoxy and octoxy groups will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~191 |
| Aromatic (C-4, attached to octoxy) | ~155 |
| Aromatic (C-3, attached to ethoxy) | ~149 |
| Aromatic (C-1) | ~130 |
| Aromatic (C-6) | ~126 |
| Aromatic (C-2) | ~112 |
| Aromatic (C-5) | ~114 |
| Ethoxy (-OCH₂CH₃) | ~64 |
| Octoxy (-OCH₂(CH₂)₆CH₃) | ~69 |
| Octoxy (aliphatic chain) | ~32, 29 (multiple), 26, 23 |
| Ethoxy (-OCH₂CH₃) | ~15 |
| Octoxy (-(CH₂)₆CH₃) | ~14 |
Note: These are estimated chemical shifts. The signals for the central methylene carbons of the octoxy chain often overlap.
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the coupled protons within the ethoxy group (CH₂ and CH₃), the coupled protons within the octoxy group, and the coupled protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the aldehyde proton and the C-1 and C-2 aromatic carbons, confirming their proximity.
The application of these 2D NMR techniques has been demonstrated in the structural elucidation of derivatives of related benzaldehydes, confirming their utility in assigning complex spectra. ceon.rs
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group is anticipated around 1680-1700 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy and octoxy groups will be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages will produce strong bands in the 1000-1300 cm⁻¹ region. nist.govvscht.cz
Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the C=O stretch are typically strong in the Raman spectrum.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3050-3100 | Medium |
| Aliphatic C-H Stretch | ~2850-2960 | Strong |
| Aldehyde C-H Stretch | ~2720, ~2820 | Medium (often weak) |
| Carbonyl (C=O) Stretch | ~1685 | Strong |
| Aromatic C=C Stretch | ~1580, ~1510 | Medium to Strong |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-O-C Symmetric Stretch | ~1040 | Strong |
Note: These are typical ranges and the exact positions can be influenced by the molecular environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₇H₂₆O₃), the calculated molecular weight is approximately 294.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 294. The fragmentation pattern would likely involve the loss of the alkoxy groups. A significant peak would be expected from the loss of the octoxy radical, and another from the subsequent loss of the ethoxy group or other small fragments. The fragmentation of related compounds like 3-Ethoxy-4-hydroxybenzoic acid has been studied and provides a basis for these predictions. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy state. The chromophore in this compound is the substituted benzaldehyde (B42025) system.
The UV-Vis spectrum is expected to show absorption bands characteristic of π → π* and n → π* transitions. The extended conjugation of the benzaldehyde system typically results in strong absorptions in the UV region. The presence of the alkoxy groups, which are auxochromes, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde. The electronic transitions are primarily influenced by the benzaldehyde core, so the spectra of this compound would be very similar to that of 3-Ethoxy-4-methoxybenzaldehyde. msu.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. rsc.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct a three-dimensional model of the electron density of the molecule, and from this, infer the atomic positions. This method provides unambiguous information about the molecular conformation and how molecules are arranged relative to one another in the crystal.
For derivatives of this compound, such as 4-Ethoxy-3-methoxybenzaldehyde, single-crystal X-ray diffraction has been successfully employed to elucidate their structures. researchgate.nettandfonline.com The crystallographic data obtained from these studies are fundamental for analyzing the intermolecular forces that dictate the supramolecular assembly.
A representative example is the crystallographic data for 4-Ethoxy-3-methoxybenzaldehyde, which serves as a valuable analogue. In its crystal structure, the non-hydrogen atoms are nearly coplanar. researchgate.net The crystal system and space group for this derivative are detailed in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C10H12O3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.700(1) |
| b (Å) | 15.222(2) |
| c (Å) | 8.232(1) |
| β (°) | 101.44(1) |
| Volume (Å3) | 946.3(2) |
| Z | 4 |
In the crystal structure of 4-Ethoxy-3-methoxybenzaldehyde, conventional hydrogen bonds are absent. Instead, the molecules are held together by a network of weak C–H···O intermolecular interactions, which link the molecules into sheets. researchgate.net The carbonyl group is a common participant in forming diverse synthons through such intermolecular C–H···O hydrogen bonds in various benzaldehyde derivatives. rsc.org
The table below summarizes the key C-H···O interactions observed in the crystal structure of 4-Ethoxy-3-methoxybenzaldehyde.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| C(5)-H(5)···O(1) | 0.93 | 2.59 | 3.411(2) | 148 |
| C(9)-H(9A)···O(1) | 0.97 | 2.60 | 3.429(3) | 143 |
For this compound, it is anticipated that similar C-H···O interactions involving the aldehyde oxygen and hydrogen atoms from the aromatic ring and the alkoxy chains would be significant in directing the crystal packing. Furthermore, the presence of the long, flexible octoxy chain would likely introduce significant van der Waals interactions, which play a crucial role in the packing of molecules with long alkyl chains. iucr.org These "greasy tails" can lead to layered structures where the aromatic cores form one domain and the interdigitated or aligned alkyl chains form another. researchgate.net
The conformation of the ethoxy and octoxy side chains in this compound is a critical aspect of its molecular structure. Long alkyl chains in crystalline solids often exhibit a degree of conformational flexibility. researchgate.net However, in well-ordered crystals, they tend to adopt an all-trans (anti-planar) conformation, which is energetically favorable as it minimizes steric hindrance. rsc.orgresearchgate.net
In the crystal structure of 4-Ethoxy-3-methoxybenzaldehyde, the ethoxy group is nearly coplanar with the benzene ring, with only a slight displacement of the terminal carbon atom from the plane. researchgate.net For the significantly longer octoxy chain in the target molecule, spectroscopic and diffraction studies on similar long-chain compounds suggest that it would likely adopt a largely extended, all-trans conformation within the crystal lattice. rsc.org This allows for efficient packing and maximization of van der Waals interactions between adjacent chains.
Computational and Theoretical Investigations of 3 Ethoxy 4 Octoxybenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the molecular properties of compounds like 3-Ethoxy-4-octoxybenzaldehyde. These methods model the electronic structure to reveal insights into stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For substituted benzaldehydes, DFT calculations are routinely employed to optimize molecular geometry and calculate various electronic descriptors. researchgate.net Studies on a range of substituted benzaldehydes have demonstrated that properties such as bond lengths, bond angles, and charge distributions can be accurately predicted. researchgate.netresearchgate.net
For this compound, a DFT study, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would be expected to show a planar aromatic ring with the aldehyde group also lying in the plane to maximize conjugation. ijaresm.com The ethoxy and octoxy groups would introduce steric and electronic effects, influencing the geometry and electron density distribution. The electron-donating nature of the alkoxy groups would increase the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to them.
Table 1: Representative DFT-Calculated Properties for a Generic Dialkoxybenzaldehyde (Note: This table is illustrative, based on typical values for similar molecules, as specific data for this compound is not available.)
| Property | Predicted Value | Description |
| Dipole Moment | ~3-4 D | Indicates a polar molecule due to the electronegative oxygen atoms of the aldehyde and alkoxy groups. |
| C=O Bond Length | ~1.21 Å | Typical double bond length for a conjugated aldehyde. |
| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å | Shows aromatic character with slight variations due to substituent effects. |
| C-O (Alkoxy) Bond Lengths | ~1.36 Å | Reflects partial double bond character due to resonance with the ring. |
| Rotational Barrier (Aldehyde) | ~7-9 kcal/mol | Energy required to rotate the aldehyde group out of the plane of the benzene ring. researchgate.net |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
In substituted benzaldehydes, the HOMO is typically a π-orbital delocalized over the entire molecule, including the benzene ring and the electron-donating alkoxy groups. kaust.edu.sa The LUMO is generally a π*-orbital with significant contributions from the carbonyl group and the aromatic ring. kaust.edu.sa The presence of two electron-donating alkoxy groups (ethoxy and octoxy) in this compound would be expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzaldehyde (B42025). A smaller gap suggests higher reactivity, particularly towards electrophiles.
Table 2: Expected Frontier Molecular Orbital Properties for this compound (Note: Values are estimations based on studies of analogous compounds like 4-(hydroxymethyl)benzaldehyde (B2643722) and methoxybenzylidene derivatives.) ijaresm.comkaust.edu.sa
| Orbital | Typical Energy Level | Description |
| HOMO | ~ -5.5 to -6.0 eV | Delocalized π-orbital; acts as an electron donor. Energy is raised by alkoxy substituents. |
| LUMO | ~ -1.5 to -2.0 eV | Delocalized π*-orbital; acts as an electron acceptor. Centered on the aldehyde and ring. |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 eV | Indicates the energy required for electronic excitation; relates to chemical reactivity. |
Molecular Dynamics Simulations for Conformational Space and Interactions
While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to explore the conformational dynamics and intermolecular interactions of flexible molecules over time.
The octoxy group in this compound provides significant conformational flexibility. MD simulations would be the ideal tool to explore the vast conformational space of this long alkyl chain. Simulations of similar long-chain alkyl groups on aromatic cores show that these chains can adopt numerous conformations, from extended to folded structures. researchgate.net
An MD simulation of this compound in a solvent or in a condensed phase would reveal the preferred orientations of the ethoxy and octoxy chains. It would also elucidate how these flexible chains influence the packing of molecules in a solid or liquid state and their interaction with other molecules or surfaces. These simulations typically use force fields (like COMPASS or AMBER) to model the interatomic forces and solve Newton's laws of motion for all atoms in the system. ut.ac.iryoutube.com The simulations could track properties like radial distribution functions to understand local ordering and self-diffusion coefficients to describe molecular mobility. lookchem.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states.
For reactions involving substituted benzaldehydes, such as oxidation or electrophilic substitution, computational methods can be used to model the reaction mechanism. researchgate.netyoutube.com For instance, in an electrophilic aromatic substitution reaction, theorists can calculate the potential energy surface for the attack of an electrophile at different positions on the benzene ring.
For this compound, the electron-donating alkoxy groups are activating and direct incoming electrophiles to the ortho and para positions. Computational analysis would likely confirm that the positions ortho to the alkoxy groups are the most favorable sites for substitution. By locating the transition state structures and calculating their activation energies, a detailed, quantitative picture of the reaction's kinetics and regioselectivity can be obtained. Such studies would typically involve DFT calculations to map the minimum energy path from reactants to products, providing insights that are complementary to experimental kinetic studies. acs.org
Due to a lack of specific research on the computational and theoretical investigations of this compound, the requested article focusing on solvation effects on its reaction kinetics and the prediction of its spectroscopic properties from first principles cannot be generated at this time.
Extensive searches for scholarly articles and data pertaining to "this compound" did not yield any studies that would provide the necessary information to fulfill the detailed outline provided in the instructions. The available scientific literature does not appear to contain specific computational analyses of this particular compound's reaction kinetics in different solvents or first-principles predictions of its spectroscopic characteristics.
To provide a scientifically accurate and verifiable article, it is imperative to rely on published research. Without such sources for this compound, any attempt to generate the requested content would result in speculation or the misapplication of data from related but distinct chemical compounds.
Exploration of Advanced Material Applications and Molecular Interactions
Applications in Organic Materials Science
The tailored substitution pattern of 3-Ethoxy-4-octoxybenzaldehyde makes it a promising candidate for the development of novel organic materials. The interplay between the electron-donating alkoxy groups and the electron-withdrawing aldehyde function can be harnessed to create materials with desirable liquid crystalline, polymeric, and photophysical properties.
The synthesis of liquid crystals often involves the use of rod-shaped (calamitic) molecules that can self-assemble into ordered phases. hartleygroup.orgcolorado.edu Benzaldehyde (B42025) derivatives are frequently employed as precursors in the synthesis of such mesogenic compounds. nih.govkoyauniversity.org The general structure of a calamitic liquid crystal consists of a rigid core, flexible terminal chains, and often a linking group. The 3-ethoxy-4-octoxybenzoyl moiety could serve as a significant part of the rigid core in a potential liquid crystal molecule.
The synthesis strategy for incorporating this compound into a liquid crystalline structure would typically involve a condensation reaction, such as the formation of a Schiff base (imine) by reacting the aldehyde with a substituted aniline (B41778). nih.govkoyauniversity.org The ethoxy and octoxy chains would act as the terminal flexible groups, influencing the melting point and the stability of the mesophases. The length and nature of these alkoxy chains are critical in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.net For instance, longer alkyl chains tend to favor the formation of more ordered smectic phases. koyauniversity.org
Table 1: Potential Liquid Crystalline Phases Based on Alkoxy Chain Length
| Alkoxy Chain Combination | Expected Dominant Phase | Rationale |
|---|---|---|
| Short (e.g., ethoxy) & Short | Nematic | Less ordered, more fluid-like mesophase. |
| Short & Long (e.g., octoxy) | Smectic C / Smectic A | Increased intermolecular interactions from the longer chain promote layered structures. koyauniversity.orgresearchgate.net |
This table is illustrative and based on general principles of liquid crystal design.
Substituted benzaldehydes are valuable comonomers in the synthesis of functional polymers. acs.orgresearchgate.net The aldehyde group of this compound can participate in various polymerization reactions, leading to polymers with tailored properties. For example, it could be used in copolymerization with other monomers like phthalaldehyde to create functional, degradable polymer networks. acs.orgresearchgate.net
One potential application is in the synthesis of biocidal polymers. Benzaldehyde derivatives can be immobilized onto polymer backbones, such as amine-terminated polyacrylonitrile, to impart antimicrobial properties. nih.gov The this compound could be similarly attached, with the alkoxy groups potentially influencing the polymer's solubility and interaction with microbial membranes.
The general procedure for such a synthesis would involve the reaction of the aldehyde with an amine-functionalized polymer, forming a Schiff base linkage. nih.gov The choice of the polymer backbone and the reaction conditions would be crucial in determining the final properties of the material.
Benzaldehyde derivatives are key building blocks in the synthesis of a wide array of chromophores and fluorophores. nih.govnih.govrsc.org The electronic properties of the benzene (B151609) ring in this compound, influenced by the two different alkoxy groups, can be exploited to tune the absorption and emission characteristics of the resulting dyes.
A common synthetic route to such compounds is through condensation reactions. For example, a Knoevenagel-type condensation with a molecule containing an active methylene (B1212753) group can lead to the formation of a new C=C bond and an extended π-conjugated system, which is the basis for color and fluorescence. nih.gov The nature of the alkoxy substituents (ethoxy and octoxy) can modulate the electron density of the aromatic ring, thereby influencing the energy levels of the molecular orbitals and, consequently, the color of the compound.
Furthermore, reaction with amino-derivatives of fluorophores can lead to "turn-on" fluorescent probes. In such systems, the initial amino-fluorophore might be non-fluorescent, but upon reaction with an aldehyde like this compound to form an imine, a significant increase in fluorescence quantum yield can be observed. nih.gov
Table 2: Potential Photophysical Properties of Derivatives
| Reaction Type | Resulting Compound Class | Potential Application |
|---|---|---|
| Knoevenagel Condensation | Merocyanine Dyes | pH indicators, solar cells |
| Schiff Base formation with fluorescent amine | Imine-based Fluorophores | "Turn-on" sensors for aldehydes |
Role as Chemical Intermediates in Advanced Synthetic Pathways
The reactivity of the aldehyde group, combined with the substituted aromatic ring, makes this compound a valuable intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.
Substituted benzaldehydes are fundamental starting materials in a variety of organic reactions that build molecular complexity. For instance, they are used in the synthesis of biologically active heterocyclic compounds such as benzimidazoles. researchgate.net A plausible synthetic route would involve the condensation of this compound with a substituted o-phenylenediamine (B120857) to yield a 2-substituted benzimidazole (B57391) derivative. The ethoxy and octoxy groups would be incorporated into the final molecule, potentially influencing its biological activity and pharmacokinetic properties.
Moreover, tandem reactions, which allow for the construction of complex molecules in a single pot without isolating intermediates, often utilize substituted benzaldehydes. liberty.eduliberty.edu Directed ortho-metalation strategies could potentially be applied to the aromatic ring of this compound, allowing for the introduction of further substituents at specific positions, leading to highly functionalized and complex benzaldehyde derivatives. liberty.edu
Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of related compounds, known as libraries. nih.gov Substituted benzaldehydes are excellent building blocks for such libraries due to the versatile reactivity of the aldehyde group.
In a combinatorial synthesis, this compound could be reacted with a diverse set of primary amines to generate a library of imines. Each member of this library would possess the core 3-ethoxy-4-octoxybenzoyl structure but would differ in the substituent introduced from the amine. This approach has been used to create libraries of highly functionalized pyrrolidines for screening as enzyme inhibitors. nih.gov The use of an encoding strategy, where each reaction step is recorded by a chemical tag, allows for the rapid identification of the structure of any "hit" compound from the library. nih.gov The 3-ethoxy-4-octoxy substitution pattern would impart a specific set of physicochemical properties to each member of the library, potentially influencing their biological activity or material properties. nih.govresearchgate.net
Investigations into Molecular Recognition and Host-Guest Chemistry
The unique electronic and structural features of this compound make it a compelling candidate for studies in molecular recognition and host-guest chemistry. These investigations are crucial for understanding how this molecule interacts with its environment at a molecular level, paving the way for its application in sensors, molecular transport, and controlled release systems.
Interaction with Biomimetic Systems
Biomimetic systems, such as lipid bilayers and micelles, provide a simplified model for studying the interactions of molecules with cell membranes. The amphiphilic nature of this compound, arising from its polar benzaldehyde head group and nonpolar ethoxy and octoxy tails, is expected to facilitate its interaction with these systems.
While direct studies on this compound are limited, research on simpler benzaldehyde derivatives offers valuable insights. Studies have shown that benzaldehyde can partition into lipid bilayers and increase membrane fluidity. acs.org This suggests that this compound, with its significantly larger hydrophobic octoxy chain, would exhibit an even greater affinity for the nonpolar core of a lipid membrane. This interaction could lead to a more pronounced disruption of the lipid packing, potentially influencing membrane permeability and the function of embedded proteins. The ethoxy group, being smaller, would likely reside closer to the polar head group region of the lipids, further anchoring the molecule within the bilayer.
The aldehyde functionality can also participate in hydrogen bonding with the polar head groups of phospholipids (B1166683) or with water molecules at the membrane interface. This intricate balance of hydrophobic and hydrophilic interactions governs the orientation and dynamics of the molecule within the biomimetic system.
Supramolecular Assembly Applications (e.g., self-assembly of long alkyl chains)
The presence of the long octoxy alkyl chain is a key driver for the self-assembly of this compound into ordered supramolecular structures. This behavior is analogous to that observed in other long-chain alkoxy-substituted aromatic compounds, which are known to form liquid crystals and other organized assemblies.
The self-assembly process is primarily driven by van der Waals interactions between the long alkyl chains, which favor their parallel alignment to maximize contact and minimize free energy. The aromatic cores, influenced by π-π stacking interactions, and the polar aldehyde groups, capable of forming dipole-dipole interactions and hydrogen bonds, further contribute to the stability and ordering of the resulting supramolecular structures. Depending on the conditions, such as temperature and solvent, this compound could potentially form various liquid crystalline phases, such as nematic or smectic phases.
These self-assembled structures have potential applications in the development of advanced materials, including:
Organic thin-film transistors (OTFTs): The ordered arrangement of aromatic cores could facilitate charge transport.
Sensors: Changes in the environment could disrupt the delicate balance of intermolecular forces, leading to a detectable change in the optical or electronic properties of the assembly.
Nanoreactors: The organized structure could provide confined spaces for carrying out specific chemical reactions.
Structure-Activity Relationship (SAR) Studies for Targeted Molecular Interactions (Mechanistic Focus)
Structure-activity relationship (SAR) studies are essential for understanding how the specific molecular features of this compound influence its interactions and reactivity. By systematically modifying its structure, researchers can elucidate the roles of the alkoxy chains and the aldehyde moiety in dictating its behavior.
Impact of Alkoxy Chain Length on Molecular Binding or Catalytic Activity
The lengths of the alkoxy chains at the 3- and 4-positions of the benzaldehyde ring are critical determinants of the molecule's physical properties and its ability to engage in molecular binding and catalytic processes.
The octoxy chain, being significantly longer than the ethoxy chain, will dominate the hydrophobic interactions. A longer alkyl chain generally leads to stronger binding to nonpolar cavities of host molecules or deeper penetration into lipid membranes. In the context of catalysis, if the molecule were to act as a phase-transfer catalyst, the long octoxy chain would enhance its solubility in the nonpolar phase, thereby increasing its catalytic efficiency.
Conversely, a shorter chain like the ethoxy group provides a degree of polarity and can influence the molecule's orientation at interfaces. The interplay between the two different chain lengths can lead to more complex and tunable self-assembly behavior compared to molecules with two identical chains.
A hypothetical comparison of the binding affinity of 3-alkoxy-4-alkoxybenzaldehyde derivatives to a hydrophobic pocket could be represented as follows:
| 3-Alkoxy Group | 4-Alkoxy Group | Relative Binding Affinity (Predicted) |
| Methoxy | Methoxy | Low |
| Ethoxy | Ethoxy | Moderate |
| Ethoxy | Octoxy | High |
| Octoxy | Octoxy | Very High |
This table is illustrative and based on general principles of hydrophobic interactions.
Influence of Aldehyde Moiety on Reaction Pathways
The aldehyde group is a versatile functional group that can participate in a wide array of chemical reactions. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a key player in various reaction pathways.
In the context of molecular interactions, the aldehyde group can act as a hydrogen bond acceptor. This capability is crucial for its interaction with protic solvents, polar functional groups on other molecules, and the head groups of lipids in biomimetic systems.
Furthermore, the aldehyde group can be transformed into a variety of other functional groups, providing a handle for the synthesis of more complex derivatives. For example, it can undergo:
Reductive amination to form amines.
Wittig reaction to form alkenes.
Oxidation to form a carboxylic acid.
Condensation reactions to form Schiff bases or imines.
The electronic nature of the alkoxy substituents influences the reactivity of the aldehyde group. Both the ethoxy and octoxy groups are electron-donating, which slightly deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde. However, this effect is generally modest.
Stereochemical Aspects of Derivatized Compounds
The planar nature of the benzaldehyde core of this compound means the molecule itself is achiral. However, the aldehyde functionality serves as a prochiral center, and its reactions can lead to the formation of chiral centers, opening up avenues for the synthesis of stereochemically rich molecules.
For instance, the addition of a nucleophile to the carbonyl carbon can generate a new stereocenter. If a chiral nucleophile or a chiral catalyst is used, this reaction can be performed stereoselectively to yield a specific enantiomer or diastereomer.
A prominent example is the formation of chiral Schiff bases through the condensation of this compound with a chiral amine. The resulting imine can then act as a chiral ligand for metal catalysts in asymmetric synthesis. The stereochemistry of the chiral amine will direct the stereochemical outcome of the reactions catalyzed by the metal complex.
The study of these stereochemical aspects is fundamental for applications in areas such as:
Asymmetric catalysis: Where the chiral derivatives can be used to synthesize enantiomerically pure compounds.
Chiral recognition: Where the stereoisomers can exhibit different binding affinities for other chiral molecules.
Liquid crystal research: Where the introduction of chirality can lead to the formation of chiral liquid crystal phases with unique optical properties.
Q & A
Q. Table 1: Key Reaction Pathways
| Reaction Step | Reagents/Conditions | Yield Range | Common Byproducts |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 70–85% | Di-alkylated isomers |
| Formylation | PCC, CH₂Cl₂, RT | 60–75% | Carboxylic acids |
How is the structural integrity of this compound validated in synthetic workflows?
Basic
Structural characterization employs:
- NMR Spectroscopy :
- X-ray Crystallography : Confirms planar aldehyde group and dihedral angles between substituents (e.g., C4–O2–C8 angle: 117.4°) .
Advanced
For ambiguous spectra (e.g., overlapping alkyl signals):
- 2D NMR (COSY, HSQC) : Resolves coupling between ethoxy/octoxy chains and aromatic protons.
- Crystallographic Refinement : R-factors < 0.05 ensure minimal positional errors in bond lengths/angles .
What strategies resolve contradictions in reaction yields during scale-up synthesis?
Advanced
Discrepancies between small-scale and bulk synthesis often arise from:
- Solvent Effects : Polar aprotic solvents (DMF) improve solubility but may degrade at >80°C. Switching to THF or toluene reduces side reactions .
- Oxygen Sensitivity : Aldehyde oxidation to carboxylic acids under aerobic conditions. Use of inert atmospheres (N₂/Ar) and antioxidants (BHT) stabilizes intermediates .
Case Study : Scaling from 1g to 100g batches reduced yields by 15% due to inefficient mixing. Implementing flow chemistry (residence time: 30 min) restored yields to 78% .
How do substituent positions (ethoxy vs. octoxy) influence physicochemical properties?
Q. Advanced
Q. Table 2: Substituent Effects
| Property | Ethoxy Substituent | Octoxy Substituent |
|---|---|---|
| logP | 2.1 | 4.2 |
| Melting Point | 120°C | 85°C |
| Solubility (H₂O) | 0.5 mg/mL | <0.1 mg/mL |
What methodologies assess the compound’s reactivity in nucleophilic addition reactions?
Q. Advanced
- Kinetic Studies : Pseudo-first-order conditions with excess nucleophile (e.g., hydroxylamine) track aldehyde consumption via UV-Vis (λ = 280 nm) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for nucleophilic attack at the aldehyde carbon. Experimental ΔG‡ values correlate with steric hindrance from octoxy chains .
How is this compound stabilized against degradation in long-term storage?
Q. Basic
Q. Advanced
- Accelerated Stability Testing : 40°C/75% RH for 6 months with HPLC monitoring (RSD < 2% for purity). Degradation follows first-order kinetics (t₁/₂ = 18 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
